

An In-depth Technical Guide to Diamidophosphate: Chemical Structure, Characteristics, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diamidophosphate	
Cat. No.:	B1260613	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diamidophosphate (DAP), the simplest phosphorodiamidate, is a molecule of significant interest due to its potent phosphorylating capabilities and biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of **diamidophosphate**. It further delves into its key biological characteristic as a urease inhibitor and its burgeoning role in prebiotic chemistry and as a scaffold for prodrug development. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrammatic representations of its synthesis and mechanisms of action to facilitate a deeper understanding for researchers in chemistry, biology, and pharmaceutical sciences.

Chemical Structure and Physicochemical Properties

Diamidophosphate is the anion with the chemical formula PO₂(NH₂)₂⁻. It is the conjugate base of phosphorodiamidic acid. The phosphorus atom is central, bonded to two amide groups and two oxygen atoms, exhibiting a tetrahedral geometry.

Table 1: Physicochemical Properties of Diamidophosphate and its Derivatives



Property	Value	Source(s)
Diamidophosphate Anion		
Chemical Formula	PO ₂ (NH ₂) ₂ -	[1]
Molar Mass	95.018 g/mol	[2]
Phosphorodiamidic Acid		
Chemical Formula	H ₅ N ₂ O ₂ P	[2]
Molar Mass	96.03 g/mol	
pKa (predicted)	0.12 ± 0.50	
Sodium Diamidophosphate		
Chemical Formula	H4N2NaO2P	_
Molar Mass	118.007 g/mol	_
CAS Number	17097-14-2	_
Phenyl Phosphorodiamidate		
Chemical Formula	C ₆ H ₉ N ₂ O ₂ P	[3]
Molar Mass	172.124 g/mol	[3]
Melting Point	185 °C	[3]
CAS Number	7450-69-3	[3]

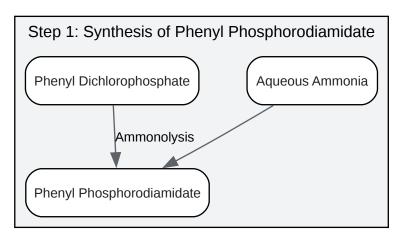
Synthesis of Diamidophosphate

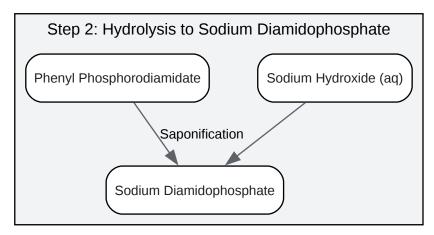
The most established method for the synthesis of **diamidophosphate** is the Stokes method, which involves the hydrolysis of a phenyl phosphorodiamidate precursor.[1][4] This method allows for the preparation of DAP in significant quantities.

Logical Workflow for Diamidophosphate Synthesis (Stokes Method)



Synthesis of Sodium Diamidophosphate via Stokes Method





Click to download full resolution via product page

Caption: Logical workflow for the synthesis of sodium diamidophosphate.

Experimental Protocols Synthesis of Sodium Diamidophosphate

This protocol is adapted from the Stokes method, involving the synthesis of phenyl phosphorodiamidate followed by its hydrolysis.[1][4][5]

Materials:



- Phenyl dichlorophosphate
- Aqueous ammonia
- Sodium hydroxide
- Ethanol
- Deionized water

Procedure:

Part 1: Synthesis of Phenyl Phosphorodiamidate

- In a fume hood, cautiously add phenyl dichlorophosphate to a stirred, cooled solution of excess aqueous ammonia. The reaction is exothermic.
- Continue stirring until the reaction is complete, indicated by the formation of a white precipitate of phenyl phosphorodiamidate.
- Filter the precipitate, wash with cold deionized water to remove ammonium chloride, and then with a small amount of cold ethanol.
- Dry the resulting white solid, phenyl phosphorodiamidate, under vacuum.

Part 2: Hydrolysis of Phenyl Phosphorodiamidate to Sodium Diamidophosphate

- Dissolve the synthesized phenyl phosphorodiamidate in a solution of sodium hydroxide in deionized water.
- Heat the mixture to facilitate the saponification of the phenyl ester.
- Monitor the reaction progress (e.g., by TLC or NMR).
- Upon completion, cool the reaction mixture.
- Precipitate the sodium diamidophosphate by adding a sufficient volume of cold ethanol.



 Filter the white precipitate of sodium diamidophosphate, wash with ethanol, and dry under vacuum.

Characterization and Quantitative Analysis

3.2.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the characterization of phosphorus-containing compounds, including **diamidophosphate**.[6][7]

Protocol:

- Prepare a sample by dissolving a known quantity of the synthesized sodium **diamidophosphate** in a suitable solvent (e.g., D₂O or a buffered aqueous solution).
- Acquire the ³¹P NMR spectrum using a standard NMR spectrometer.
- The chemical shift for **diamidophosphate** is expected in the phosphoramidate region. The exact chemical shift can vary depending on the solvent and pH.
- Integration of the ³¹P signal can be used for quantitative analysis against a known internal standard.
- 3.2.2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS allows for the separation, identification, and quantification of **diamidophosphate** and its derivatives.[8][9][10][11][12]

Protocol:

- Chromatographic Separation:
 - Column: A suitable reversed-phase column (e.g., C18) or a hydrophilic interaction chromatography (HILIC) column.
 - Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and the analytes.



- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for detecting the diamidophosphate anion.
 - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and specificity in quantitative analysis.
- Quantification:
 - Prepare a calibration curve using standards of known diamidophosphate concentrations.
 - Analyze the samples and determine the concentration based on the peak area relative to the calibration curve.

Biological Characteristics and Applications Urease Inhibition

Diamidophosphate is a potent inhibitor of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH. This activity is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. By inhibiting urease, **diamidophosphate** can mitigate the pathological effects of these bacteria. The inhibitory mechanism involves the binding of **diamidophosphate** to the dinickel center of the urease active site, mimicking the tetrahedral intermediate of urea hydrolysis.

Table 2: Urease Inhibition Data for Selected Compounds

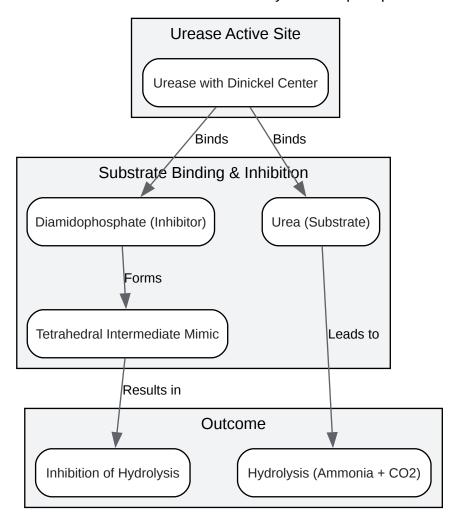
Inhibitor	Target Urease	Inhibition Type	IC ₅₀ / K _i	Source(s)
Diamidophospha te	Jack Bean Urease	Competitive	-	[13]
Phenylphosphor odiamidate	H. pylori Urease	Slow-binding	-	
Thiourea (Standard)	Jack Bean Urease	Competitive	IC50: ~20 μM	[13]



Note: Specific IC₅₀ or K_i values for **diamidophosphate** are not readily available in the searched literature, though its inhibitory activity is well-established.

Mechanism of Urease Inhibition by Diamidophosphate

Mechanism of Urease Inhibition by Diamidophosphate



Click to download full resolution via product page

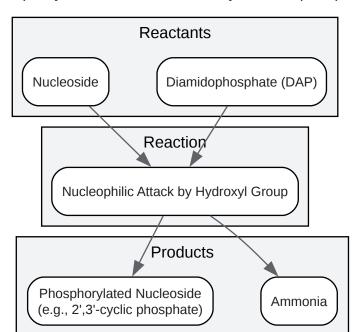
Caption: Diamidophosphate inhibits urease by mimicking the substrate's transition state.

Prebiotic Phosphorylation



Diamidophosphate has garnered significant attention in the field of prebiotic chemistry for its ability to phosphorylate a wide range of biologically relevant molecules, such as nucleosides, in aqueous environments.[14][15][16] This is a crucial step in the proposed origins of life, as phosphorylation is essential for the formation of nucleotides, the building blocks of RNA and DNA. DAP can phosphorylate nucleosides to form 2',3'-cyclic phosphates, which can be further processed into biologically active nucleotides.[15]

Phosphorylation of a Nucleoside by Diamidophosphate



Phosphorylation of a Nucleoside by Diamidophosphate

Click to download full resolution via product page

Caption: **Diamidophosphate** facilitates the phosphorylation of nucleosides.

Role in Drug Development

The phosphorodiamidate moiety is being explored as a prodrug strategy to deliver nucleoside monophosphate analogues into cells for antiviral and anticancer therapies.[17][18][19][20]



Nucleoside analogues often require intracellular phosphorylation to become active, a step that can be inefficient and lead to drug resistance. By masking the negative charges of the phosphate group with amino acid residues, these phosphorodiamidate prodrugs can exhibit improved cell permeability. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate.

Conclusion

Diamidophosphate is a versatile and reactive molecule with significant implications in both fundamental and applied sciences. Its role as a phosphorylating agent continues to provide insights into prebiotic chemistry, while its potent urease inhibitory activity presents opportunities for the development of new therapeutics. The use of the phosphorodiamidate scaffold in prodrug design further highlights its potential in overcoming challenges in drug delivery. This guide has provided a detailed overview of the chemical and biological aspects of **diamidophosphate**, offering a valuable resource for researchers and professionals in the field. Further exploration into the quantitative aspects of its biological activities and the development of novel synthetic methodologies will undoubtedly expand its applications in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Phenyl phosphorodiamidate Wikipedia [en.wikipedia.org]
- 4. Diamidophosphate (DAP): A Plausible Prebiotic Phosphorylating Reagent with a Chem to BioChem Potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]

Foundational & Exploratory





- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR -Magritek [magritek.com]
- 8. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific metabolites in hair using alkaline extraction approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of six dialkylphosphates in urine by liquid chromatography tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation, Oligomerization and Self-assembly in Water Under Potential Prebiotic Conditions PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Symmetrical Diamidates as a Class of Phosphate Prodrugs to Deliver the 5'-Monophosphate Forms of Anticancer Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Symmetrical diamidate prodrugs of nucleotide analogues for drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of phosphonic diamide prodrugs and their use for the oral delivery of a series of fructose 1,6-bisphosphatase inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diamidophosphate: Chemical Structure, Characteristics, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260613#chemical-structure-and-characteristics-of-diamidophosphate]

Disclaimer & Data Validity:





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com